molecular formula C29H26ClN3O6S B423705 ethyl 4-[5-(2-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}carbohydrazonoyl)-2-furyl]benzoate

ethyl 4-[5-(2-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}carbohydrazonoyl)-2-furyl]benzoate

Cat. No.: B423705
M. Wt: 580.1g/mol
InChI Key: JUNYMOHXJHCDJX-FDAWAROLSA-N
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Description

Ethyl 4-(5-{(E)-[2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate is a complex organic compound with a unique structure that includes a furan ring, a benzoate ester, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[5-(2-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}carbohydrazonoyl)-2-furyl]benzoate typically involves multiple steps, including the formation of the furan ring, the introduction of the benzoate ester, and the attachment of the chlorobenzyl group. Common synthetic routes may include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoate Ester: This step often involves esterification reactions using ethyl alcohol and benzoic acid derivatives.

    Attachment of the Chlorobenzyl Group: This can be done through nucleophilic substitution reactions, where a chlorobenzyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-{(E)-[2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(5-{(E)-[2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The unique structure of this compound makes it suitable for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[5-(2-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}carbohydrazonoyl)-2-furyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-(5-{(E)-[2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate can be compared with similar compounds such as:

    Ethyl 4-(5-{(E)-[2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate: This compound has a similar structure but may differ in the position or type of substituents.

    Methyl 4-[5-(2-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}carbohydrazonoyl)-2-furyl]benzoate: This compound has a methyl ester instead of an ethyl ester, which can affect its reactivity and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H26ClN3O6S

Molecular Weight

580.1g/mol

IUPAC Name

ethyl 4-[5-[(E)-[[4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzoyl]hydrazinylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C29H26ClN3O6S/c1-3-38-29(35)22-10-8-20(9-11-22)27-17-16-25(39-27)18-31-32-28(34)21-12-14-24(15-13-21)33(40(2,36)37)19-23-6-4-5-7-26(23)30/h4-18H,3,19H2,1-2H3,(H,32,34)/b31-18+

InChI Key

JUNYMOHXJHCDJX-FDAWAROLSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4Cl)S(=O)(=O)C

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4Cl)S(=O)(=O)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4Cl)S(=O)(=O)C

Origin of Product

United States

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